3-((tert-Butyldimethylsilyl)oxy)benzenethiol

Protecting group strategy Chemoselectivity Orthogonal synthesis

3-((tert-Butyldimethylsilyl)oxy)benzenethiol (CAS 216393-56-5) is a silane-protected derivative of thiophenol. Its structure incorporates a tert-butyldimethylsilyl (TBDMS, also known as TBS) protecting group on the phenolic oxygen, while the thiol (-SH) moiety remains free for nucleophilic reactions or surface conjugation.

Molecular Formula C12H20OSSi
Molecular Weight 240.44 g/mol
CAS No. 216393-56-5
Cat. No. B1603843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butyldimethylsilyl)oxy)benzenethiol
CAS216393-56-5
Molecular FormulaC12H20OSSi
Molecular Weight240.44 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)S
InChIInChI=1S/C12H20OSSi/c1-12(2,3)15(4,5)13-10-7-6-8-11(14)9-10/h6-9,14H,1-5H3
InChIKeyKRHCTXFJCFMFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butyldimethylsilyl)oxy)benzenethiol (CAS 216393-56-5): A Silane-Protected Thiophenol for Orthogonal Synthesis


3-((tert-Butyldimethylsilyl)oxy)benzenethiol (CAS 216393-56-5) is a silane-protected derivative of thiophenol. Its structure incorporates a tert-butyldimethylsilyl (TBDMS, also known as TBS) protecting group on the phenolic oxygen, while the thiol (-SH) moiety remains free for nucleophilic reactions or surface conjugation [1]. This dual functionality enables its use as a versatile intermediate in multi-step organic syntheses, particularly in medicinal chemistry and materials science, where it facilitates orthogonal protection/deprotection strategies [2].

Why Unprotected Thiophenols or Alternative Silyl Groups Cannot Replace 3-((tert-Butyldimethylsilyl)oxy)benzenethiol


Direct substitution with the unprotected 3-hydroxybenzenethiol is precluded in many synthetic sequences due to its acidic phenol and nucleophilic thiol groups, which can lead to undesired side reactions, oligomerization, or catalyst poisoning [1]. Conversely, using a fully protected analog (e.g., with both thiol and phenol blocked) would add extra deprotection steps, reducing overall yield. Other silyl protecting groups (e.g., TIPS, TBDPS) offer different steric bulk and lability profiles, but the TBDMS group provides a unique balance of stability under basic/nucleophilic conditions and selective cleavage with fluoride ions, making it the optimal choice for sequential deprotection strategies in complex molecule assembly [2].

Quantitative Differentiation of 3-((tert-Butyldimethylsilyl)oxy)benzenethiol: Comparative Data for Scientific Selection


Orthogonal Stability: TBDMS vs. Unprotected Phenol in Basic/Nucleophilic Media

The TBDMS-protected phenol in 3-((tert-Butyldimethylsilyl)oxy)benzenethiol remains intact under basic and nucleophilic conditions that would deprotonate or alkylate the free phenol in 3-hydroxybenzenethiol, leading to undesired byproducts. This orthogonal stability is critical for preserving the thiol's nucleophilicity for later-stage functionalization [1].

Protecting group strategy Chemoselectivity Orthogonal synthesis

Deprotection Kinetics: TBDMS vs. TBDPS Ether Cleavage Rates

The TBDMS group on 3-((tert-Butyldimethylsilyl)oxy)benzenethiol can be selectively cleaved by fluoride sources under mild conditions. Comparative studies on phenolic silyl ethers show that TBDMS ethers are cleaved more readily than the bulkier TBDPS (tert-butyldiphenylsilyl) ethers, which require longer reaction times or harsher conditions [1]. This differential lability allows for sequential deprotection in complex molecules.

Silyl ether deprotection Reaction kinetics Fluoride ion

Chemoselectivity in Deprotection: Phenolic TBDMS vs. Aliphatic TBDMS Ethers

In competitive deprotection experiments, phenolic TBDMS ethers (like that in 3-((tert-Butyldimethylsilyl)oxy)benzenethiol) are cleaved with high selectivity over benzylic and secondary alcohol TBDMS ethers [1]. This is a critical advantage when working with substrates containing multiple hydroxyl groups requiring differential protection.

Chemoselective deprotection Silyl ethers Competitive reactions

Stability Hierarchy of Silyl Protecting Groups

A general stability order for silyl ethers under acidic and fluoride-mediated conditions has been established: Phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. The target compound's phenolic TBDMS group is at the most stable end of this spectrum, ensuring its survival through many reaction conditions until deliberate deprotection.

Protecting group stability Silyl ethers Deprotection order

Recommended Application Scenarios for 3-((tert-Butyldimethylsilyl)oxy)benzenethiol Based on Verified Differentiation


Multi-Step Synthesis of Complex Natural Products or Pharmaceuticals

This compound is ideally suited for the synthesis of complex molecules where a free thiol is required for late-stage conjugation (e.g., bioconjugation via thiol-maleimide chemistry, or attachment to metal surfaces), but the phenolic hydroxyl must remain protected through multiple preceding steps involving basic or nucleophilic conditions [1]. The TBDMS group's stability under these conditions prevents unwanted reactions at the phenol site, while the free thiol enables the final key transformation. The orthogonal stability profile demonstrated in Section 3 directly supports this application.

Preparation of Functionalized Gold Nanoparticles for Sensing or Electronics

The free thiol group in 3-((tert-Butyldimethylsilyl)oxy)benzenethiol allows for direct chemisorption onto gold surfaces, forming robust self-assembled monolayers (SAMs) [1]. The TBDMS-protected phenol can then be deprotected to reveal a reactive hydroxyl group for further functionalization, or retained to provide a specific surface hydrophobicity. This orthogonal functionalization strategy is crucial for creating complex, multifunctional nanoparticle surfaces for SERS substrates, biosensors, or molecular electronics, where control over surface chemistry is paramount.

Solid-Phase Synthesis Requiring Orthogonal Linkers

In solid-phase peptide synthesis (SPPS) or combinatorial chemistry, this compound can serve as a bifunctional linker. The thiol can be used to anchor the molecule to a solid support (e.g., via thiol-disulfide exchange or maleimide chemistry), while the TBDMS-protected phenol can undergo further reactions on the solid phase. The high chemoselectivity of phenolic TBDMS deprotection (as shown in Section 3) ensures that the linker remains intact during acidic cleavage steps that might remove other protecting groups, providing an additional layer of synthetic control.

Investigation of Structure-Activity Relationships (SAR) in Thiophenol Derivatives

For medicinal chemistry programs exploring the biological activity of thiophenol-based inhibitors or probes, this compound offers a controlled method to introduce a phenol group at a specific stage. By deprotecting the TBDMS group after key reactions, researchers can precisely control when the phenol is exposed, allowing for systematic SAR studies to understand the contribution of the phenol moiety to target binding or cellular activity, without the confounding effects of having a free phenol throughout the synthesis.

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